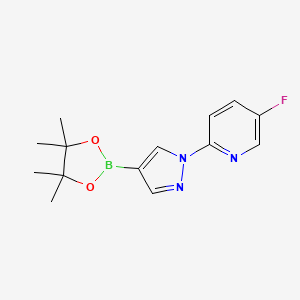

1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic Acid Pinacol Ester

Description

1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic Acid Pinacol Ester is a boronic ester derivative widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals. Its structure combines a pyrazole ring substituted at the 4-position with a boronic acid pinacol ester and at the 1-position with a 5-fluoro-2-pyridyl group.

Properties

IUPAC Name |

5-fluoro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BFN3O2/c1-13(2)14(3,4)21-15(20-13)10-7-18-19(9-10)12-6-5-11(16)8-17-12/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSRHQTXWPAUDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=NC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protective Bromination and Methyl Vulcanization

The foundational synthesis, as detailed in Patent CN114380853A, begins with malonaldehyde as the starting material. In the first step, malonaldehyde undergoes protective bromination using ethylene glycol and N-bromosuccinimide (NBS) in chloroform, catalyzed by benzoyl peroxide at 40–70°C. This yields a brominated intermediate (Intermediate I) with an 81.1–83.2% yield. The reaction’s reversibility necessitates precise control of stoichiometry, as excess NBS may lead to over-bromination, while insufficient amounts result in incomplete conversion.

Subsequent methyl vulcanization involves sodium methyl mercaptide in dichloromethane, which substitutes the bromine atom with a methylthio group (Intermediate II). This step achieves >85% efficiency under inert conditions, critical for preventing oxidation of the thioether group.

Cyclization and Boronation

Cyclization of Intermediate II using a cyclization reagent (e.g., hydrazine derivatives) in tetrahydrofuran (THF) forms the pyrazole core (Intermediate III). The choice of solvent here is pivotal: polar aprotic solvents like THF enhance reaction kinetics by stabilizing transition states.

The final boronation step employs bis(pinacolato)diboron and a palladium catalyst (e.g., triphenylphosphine palladium chloride) in dioxane or 2-methyltetrahydrofuran. Triethylamine or N,N-diisopropylethylamine acts as a base, facilitating transmetallation. This step achieves yields of 89.8–91.2%, with purity >98% after crystallization.

Table 1: Reaction Conditions and Yields for Four-Step Synthesis

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Protective Bromination | NBS, Benzoyl Peroxide | Chloroform | 40–70°C | 81.1–83.2 |

| Methyl Vulcanization | Sodium Methyl Mercaptide | Dichloromethane | 30–80°C | >85 |

| Cyclization | Hydrazine Derivatives | THF | 20–70°C | 78–82 |

| Boronation | Bis(pinacolato)diboron, Pd Catalyst | Dioxane | 70–90°C | 89.8–91.2 |

Alternative Pathways and Catalytic Innovations

Solvent and Base Optimization

Critical to boronation efficiency is the solvent-base system. Polar solvents like dioxane enhance Pd catalyst activity by improving substrate solubility, while weakly basic conditions (pH 7–9) prevent protodeboronation. For instance, substituting triethylamine with N,N-diisopropylethylamine in Patent CN114380853A increased yield by 5–7% due to reduced side reactions.

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

Structural validation relies on ¹H NMR, where key signals include:

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic Acid Pinacol Ester undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and materials .

Scientific Research Applications

Medicinal Chemistry Applications

a. Anticancer Agents

Research indicates that boronic acids, including 1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic Acid Pinacol Ester, can serve as potent inhibitors in cancer therapy. They are known to inhibit proteasome activity, which is crucial for regulating protein degradation pathways involved in cancer cell proliferation. Studies have shown that derivatives of pyrazole boronic acids exhibit selective cytotoxicity against various cancer cell lines, making them promising candidates for drug development aimed at treating malignancies such as breast and prostate cancers .

b. Janus Kinase Inhibitors

The compound has been explored as a potential Janus kinase (JAK) inhibitor. JAK inhibitors are vital in treating autoimmune diseases and certain types of cancer due to their role in modulating immune responses. Research has demonstrated that modifications to the pyrazole structure can enhance selectivity and potency against specific JAK isoforms, which is crucial for minimizing side effects associated with broader immunosuppressive therapies .

Synthetic Methodologies

a. Cross-Coupling Reactions

1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic Acid Pinacol Ester is frequently utilized in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds between aryl halides and boronic acids. This reaction is pivotal in synthesizing complex organic molecules used in pharmaceuticals and materials science. The compound's reactivity can be fine-tuned by altering substituents on the pyridine ring, enhancing its utility in diverse synthetic applications .

b. Synthesis of Novel Compounds

The versatility of this boronic acid ester extends to synthesizing novel compounds with potential biological activities. For instance, it can be employed to create new pyrazole derivatives that may exhibit enhanced pharmacological properties or improved solubility profiles compared to existing drugs. The ability to form stable complexes with transition metals further facilitates the development of new catalysts for organic reactions .

Case Studies

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic Acid Pinacol Ester is primarily related to its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This mechanism is crucial for the synthesis of complex organic molecules with high precision .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-4-Boronic Acid Pinacol Esters

Key Observations :

- Steric Effects : Bulky substituents (e.g., tetrahydro-2H-pyran-2-yl) may reduce coupling efficiency due to steric hindrance .

- Solubility : Pinacol esters generally exhibit superior solubility in organic solvents (e.g., chloroform, acetone) compared to parent boronic acids . The 5-fluoro-2-pyridyl group may slightly reduce solubility in hydrocarbons due to increased polarity .

Reactivity in Suzuki-Miyaura Couplings

Reactivity varies significantly based on substituents:

- Catalytic Systems : The 5-fluoro-2-pyridyl derivative couples efficiently under Pd(PPh₃)₄ catalysis with K₃PO₄ in toluene at 110°C (yields >80%) . In contrast, 1-(1-ethoxyethyl)- analogs require milder conditions (K₂CO₃ in n-BuOH/H₂O) to avoid deprotection .

- Substrate Scope : Electron-deficient aryl halides (e.g., 4-chloro-3-nitropyridin-2-amine) couple effectively with the 5-fluoro-2-pyridyl derivative, whereas alkyl-substituted esters show preference for electron-rich partners .

Biological Activity

1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with the chemical formula and CAS number 2256747-78-9, is recognized for its potential applications in drug development, particularly in targeting various diseases.

The compound is characterized by its unique structure, which includes a pyrazole ring and a boronic acid moiety. The presence of the fluorinated pyridine enhances its pharmacological properties. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 206.97 g/mol |

| IUPAC Name | (1-(5-fluoropyridin-2-yl)-1H-pyrazol-4-yl)boronic acid |

| SMILES | OB(O)C1=CN(C2=NC=C(F)C=C2)N=C1 |

| Purity | 95% |

Biological Activities

Research indicates that compounds within the pyrazole class exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives have been shown to possess significant antimicrobial properties against various bacterial strains, including E. coli and S. aureus . The incorporation of specific substituents can enhance their efficacy.

- Anti-inflammatory Effects : Several studies have demonstrated the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to 1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic acid have been evaluated for their ability to reduce inflammation in animal models .

- Anticancer Properties : The compound's structural features suggest potential activity against cancer cells. Pyrazoles have been reported to inhibit various cancer cell lines, making them candidates for further investigation in oncology .

Study 1: Antimicrobial Efficacy

A study conducted by Burguete et al. synthesized a series of pyrazole derivatives and tested their antibacterial activity. One derivative showed significant inhibition against E. coli and S. aureus, indicating that modifications, such as the inclusion of a pyridine moiety, can enhance activity .

Study 2: Anti-inflammatory Properties

Chovatia et al. reported the synthesis of pyrazole derivatives tested for anti-inflammatory effects using carrageenan-induced edema models in mice. The results indicated that certain derivatives exhibited comparable efficacy to indomethacin, a standard anti-inflammatory drug .

Research Findings

Recent research has focused on optimizing the biological activity of pyrazole derivatives through structural modifications. Key findings include:

- Structure-Activity Relationship (SAR) : Modifications at various positions on the pyrazole ring significantly influence biological activity. For example, substituents at the 4-position have been shown to enhance potency against specific targets .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves interaction with specific enzymes or receptors. For instance, some derivatives act as inhibitors of cyclooxygenase enzymes involved in inflammatory processes .

Q & A

Basic: What are the recommended synthetic routes for preparing 1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic Acid Pinacol Ester?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where the boronic acid pinacol ester reacts with a halogenated pyridine derivative (e.g., 5-fluoro-2-bromopyridine). Key steps include:

- Boronation: Pyrazole intermediates are functionalized via palladium-catalyzed borylation.

- Purification: Column chromatography or recrystallization removes unreacted reagents and byproducts.

- Characterization: Confirm purity via NMR (¹H, ¹³C, ¹⁹F) and LC-MS .

Basic: How can researchers characterize the purity and structural integrity of this boronic acid pinacol ester?

Methodological Answer:

- Chromatography: Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.

- Derivatization: Convert to bis-trimethylsilyl (TMS) esters for GC-MS analysis, as boronic acids are hydrolytically unstable .

- Spectroscopy: ¹¹B NMR confirms boronate ester formation, while ¹⁹F NMR validates the fluoropyridyl moiety .

Basic: What handling and storage conditions are critical for maintaining stability?

Methodological Answer:

- Storage: Keep at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis.

- Solvent Compatibility: Avoid protic solvents (e.g., water, alcohols); use anhydrous THF or DCM for reactions .

Advanced: How can cross-coupling efficiency be optimized for this compound in complex reactions?

Methodological Answer:

- Catalyst Selection: Use Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.

- Ligand Effects: Bidentate ligands (e.g., SPhos) enhance transmetalation rates.

- Solvent Optimization: Employ toluene/DMF mixtures to balance solubility and reactivity .

Advanced: What are the hydrolysis risks, and how can they be mitigated during long-term studies?

Methodological Answer:

- Kinetic Stability: Pinacol esters are more hydrolytically stable than free boronic acids but degrade in acidic/alkaline conditions.

- Mitigation: Add molecular sieves to reaction mixtures and monitor pH (neutral conditions preferred) .

Advanced: What role does this compound play in structure-activity relationship (SAR) studies for drug discovery?

Methodological Answer:

- Targeted Modifications: The fluoropyridyl group enhances binding to kinase ATP pockets, while the boronic acid moiety inhibits proteases via reversible covalent interactions.

- SAR Workflow: Screen analogues with varied pyridyl/pyrazole substituents to optimize potency and selectivity .

Advanced: How to resolve contradictions in purity assessments between HPLC and NMR data?

Methodological Answer:

- Impurity Profiling: Use LC-MS to detect non-UV-active byproducts (e.g., pinacol derivatives).

- Quantitative NMR: Integrate ¹H NMR peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) for accurate quantification .

Advanced: What strategies address low reactivity in Chan–Evans–Lam couplings?

Methodological Answer:

- Pre-activation: Treat the boronic ester with Cu(OAc)₂ to form reactive copper intermediates.

- Ligand Screening: Test N,N'-diaryl imidazolidinones to accelerate transmetalation .

Advanced: Can the boronate ester be modified for meta-selective C–H functionalization?

Methodological Answer:

- Directing Group Design: Introduce MIDA (N-methyliminodiacetic acid) boronates to enable meta-C–H alkenylation/arylation under Pd catalysis.

- Post-functionalization: Deprotect MIDA under mild acidic conditions to recover the boronic acid .

Advanced: How to model the compound’s electronic properties for computational drug design?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.